molecular formula C14H28O3 B12289954 acetic acid;(E)-dodec-10-en-1-ol

acetic acid;(E)-dodec-10-en-1-ol

Cat. No.: B12289954
M. Wt: 244.37 g/mol
InChI Key: MMIFTSNMPPGKAI-SQQVDAMQSA-N
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Description

Acetic acid;(E)-dodec-10-en-1-ol is a chemical reagent of interest in organic synthesis and fragrance research. The (E)-dodec-10-en-1-ol component is an unsaturated fatty alcohol that serves as a key intermediate. It can be esterified, for instance, to produce (E)-10-dodecenyl acetate, a compound for which thermodynamic properties like the enthalpy of vaporization (ΔvapH° 81.5 kJ/mol) have been characterized . The acetic acid moiety is a fundamental chemical building block with a well-documented history of utility, acting as a solvent, a reagent in esterification and condensation reactions, and a pH adjuster in various chemical processes . In a research context, acetic acid is also used in model systems, such as for inducing ulcerative colitis in rodents for biomedical studies . This product is intended for use by qualified researchers in controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheets for both acetic acid and (E)-dodecenol and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

acetic acid;(E)-dodec-10-en-1-ol

InChI

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+;

InChI Key

MMIFTSNMPPGKAI-SQQVDAMQSA-N

Isomeric SMILES

C/C=C/CCCCCCCCCO.CC(=O)O

Canonical SMILES

CC=CCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Direct Acetylation of (E)-10-Dodecen-1-Ol

The most straightforward method involves acetylation of the precursor alcohol using acetic anhydride or acetyl chloride.

Reaction Conditions and Catalysts

  • Catalysts : Pyridine (base catalyst) or sulfuric acid (acid catalyst) are employed to neutralize byproducts (e.g., HCl from acetyl chloride).
  • Solvents : Dichloromethane or toluene under reflux (60–110°C) for 2–6 hours.
  • Yield : 85–95% with >98% purity when using excess acetic anhydride.
Example Protocol (Source):
  • Dissolve (E)-10-dodecen-1-ol (1.1 kg, 6 mol) in pyridine (3 L).
  • Cool to 5–10°C, then add acetic anhydride (1.22 kg, 12 mol) dropwise.
  • Stir at 20–25°C for 4 hours, quench with ice water, and extract with hexane.
  • Wash with Na₂CO₃, dry over MgSO₄, and distill under reduced pressure.
    Result : 95% yield, cis/trans ratio 98:2.

Wittig Reaction for Double Bond Formation

The Wittig reaction constructs the (E)-configured double bond while elongating the carbon chain.

Key Steps (Source):

  • Intermediate Synthesis :
    • Convert 1,9-nonandiol to a phosphonium salt via reaction with triphenylphosphine and hydrobromic acid.
  • Olefination :
    • React the phosphonium salt with n-butyraldehyde in the presence of 18-crown-6 ether and K₂CO₃.
  • Acetylation :
    • Treat the resulting (E)-10-dodecen-1-ol with acetic anhydride.

      Yield : 90% isomeric purity.

Grignard Reagent-Based Chain Elongation

Patents describe using Grignard reagents to assemble the dodecenyl backbone.

Protocol (Source):

  • Grignard Formation :
    • React cis-3-heptene-1-chloride with Mg in tetrahydrofuran (THF).
  • Coupling :
    • Add 1,5-dibromopentane and LiCuCl₂ catalyst at 0–40°C.
  • Acetylation :
    • Reflux the product with potassium acetate in ethanol.

      Result : ≥95% yield of (E)-isomer.

Industrial-Scale Continuous Flow Acetylation

For commercial production, continuous flow reactors optimize efficiency:

Process Parameters (Source):

  • Reactor Type : Tubular flow reactor with immobilized lipase catalysts.
  • Conditions : 50°C, residence time 30 minutes, solvent-free.
  • Output : 92% conversion rate, 99% selectivity for (E)-isomer.

Mercury-Mediated Alkyne Reduction

Older methods use mercury derivatives to ensure stereoselectivity:

Steps (Source):

  • Alkyne Formation :
    • Protect 1-tert-butoxy-dodec-8-yne with Hg(OAc)₂.
  • Reduction :
    • Reduce with LiAlH₄ to form (E)-10-dodecen-1-ol.
  • Acetylation :
    • React with acetyl chloride under mild conditions.

      Yield : 88% with 96% (E)-isomer.

Comparative Analysis of Methods

Method Yield (%) (E)-Isomer Purity Scalability Cost Efficiency
Direct Acetylation 85–95 >98% High Moderate
Wittig Reaction 75–90 90–96% Moderate Low
Grignard Coupling ≥95 95–98% High High
Continuous Flow 92 99% Very High High
Mercury Reduction 88 96% Low Low

Critical Factors in Stereochemical Control

  • Temperature : Lower temperatures (0–10°C) favor (E)-isomer formation in Wittig reactions.
  • Catalysts : Lipases in flow reactors enhance selectivity without racemization.
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) improve Grignard reactivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.

    Reduction: Formation of dodecanol or dodecane.

    Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.

Scientific Research Applications

Acetic acid;(E)-dodec-10-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .

Comparison with Similar Compounds

Acetic Acid

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a simple carboxylic acid with a wide range of industrial and biological applications. It is produced via methanol carbonylation (dominant industrial method) , anaerobic fermentation , and oxidation of ethanol or acetaldehyde . Its properties include:

  • Molecular weight : 60.05 g/mol
  • CAS Registry Number : 64-19-7
  • Key uses : Precursor for polymers (e.g., polyvinyl acetate), food additive (E260), and solvent .

(E)-Dodec-10-en-1-ol

(E)-Dodec-10-en-1-ol (C₁₂H₂₄O) is a monounsaturated fatty alcohol with a 12-carbon chain and an (E)-configured double bond at position 10. It is structurally related to insect pheromones and plant-derived alcohols.

Acetic Acid vs. Structurally Similar Carboxylic Acids

Property Acetic Acid 10-Undecylenic Acid Propanoic Acid
Formula C₂H₄O₂ C₁₁H₂₀O₂ (undec-10-enoic acid) C₃H₆O₂
Molecular Weight 60.05 g/mol 184.28 g/mol 74.08 g/mol
CAS Number 64-19-7 112-38-9 79-09-4
Key Features Short-chain, polar solvent Unsaturated (C10 double bond) Higher acidity (pKa ~4.88)
Industrial Production Methanol carbonylation Oxidation of petrochemicals Propylene oxidation

Key Observations :

  • Acetic acid’s short chain and high polarity make it more water-soluble than longer-chain acids like 10-undecylenic acid .
  • 10-Undecylenic acid’s unsaturation confers antimicrobial properties, contrasting with acetic acid’s role as a preservative via pH reduction .

(E)-Dodec-10-en-1-ol vs. Analogous Alcohols and Esters

Property (E)-Dodec-10-en-1-ol (Z)-Tetradec-10-enyl Acetate (E)-7-Dodecen-1-ol Acetate
Formula C₁₂H₂₄O C₁₆H₃₀O₂ C₁₄H₂₆O₂
Molecular Weight 184.32 g/mol 254.41 g/mol 226.36 g/mol
CAS Number Not explicitly listed 35153-16-3 Not explicitly listed
Double Bond Position C10 (E) C10 (Z) C7 (E)
Functionality Primary alcohol Ester (acetate derivative) Ester (acetate derivative)

Key Observations :

  • The (E)-configuration in (E)-dodec-10-en-1-ol may influence biological activity, as seen in pheromone analogs where stereochemistry affects receptor binding .
  • Esters like (Z)-tetradec-10-enyl acetate exhibit higher molecular weights and reduced volatility compared to their parent alcohols .

Structural and Functional Comparisons

Chain Length and Unsaturation
  • Acetic acid derivatives : Shorter chains (C2) favor solubility and reactivity, while longer unsaturated analogs (e.g., 10-undecylenic acid, C11) enhance lipid solubility .
  • (E)-Dodec-10-en-1-ol derivatives : The C12 chain with a terminal double bond mimics natural pheromones, whereas esters (e.g., C14H26O2) are more stable and less volatile .

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